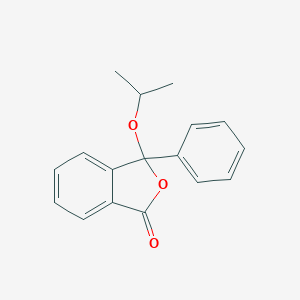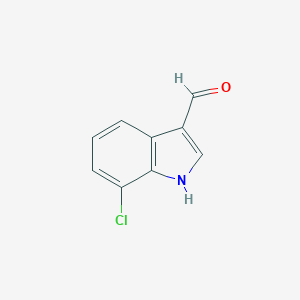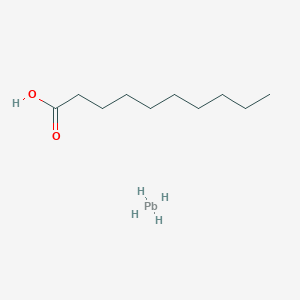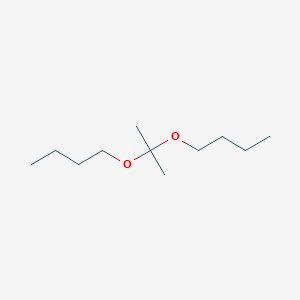
2,2-Dibutoxypropane
概要
説明
2,2-Dibutoxypropane: is an organic compound with the molecular formula C11H24O2 . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two butoxy groups attached to a central propane backbone.
科学的研究の応用
2,2-Dibutoxypropane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a solvent in various reactions.
Biology: Employed in the preparation of biological samples for analysis, particularly in the dehydration of tissues.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
Target of Action
2,2-Dibutoxypropane, also known as DMP, is primarily used as a reagent in organic synthesis . It is a product of the reaction between acetone and methanol . .
Mode of Action
It is known that dmp is used as a dehydrating agent in anhydrous reactions . In these reactions, any water present in the reagents can react with DMP to produce acetone and methanol .
Biochemical Pathways
It is known that dmp is used in the synthesis of 2-methoxypropene . This suggests that it may play a role in the biochemical pathways related to the synthesis and metabolism of this compound.
Result of Action
It is known that dmp can effectively dehydrate animal tissues, making it more effective than ethanol in this regard .
Action Environment
It is known that dmp is a highly flammable compound and can form explosive peroxides when exposed to air . Therefore, it should be stored below +30°C and away from strong oxidizing agents .
生化学分析
Cellular Effects
It is known that 2,2-Dibutoxypropane is used as a water scavenger in water-sensitive reactions This suggests that it may have significant effects on cellular hydration and related processes
Molecular Mechanism
It is known that upon acid-catalyzed reaction, this compound reacts quantitatively with water to form acetone and methanol This suggests that it may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dibutoxypropane can be synthesized through the reaction of 2,2-dimethoxypropane with butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution of methoxy groups with butoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.
化学反応の分析
Types of Reactions: 2,2-Dibutoxypropane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form butanol and acetone.
Oxidation: The compound can be oxidized using strong oxidizing agents to produce corresponding carbonyl compounds.
Substitution: It can participate in nucleophilic substitution reactions where the butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed:
Hydrolysis: Butanol and acetone.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Substitution: Compounds where the butoxy groups are replaced by other functional groups.
類似化合物との比較
2,2-Dimethoxypropane: Similar in structure but with methoxy groups instead of butoxy groups.
2,2-Diethoxypropane: Contains ethoxy groups instead of butoxy groups.
2,2-Diisopropoxypropane: Features isopropoxy groups in place of butoxy groups.
Uniqueness: 2,2-Dibutoxypropane is unique due to its longer butoxy chains, which can influence its solubility, reactivity, and physical properties compared to its shorter-chain analogs. This makes it particularly useful in applications where longer alkyl chains are desired for specific chemical or physical characteristics.
特性
IUPAC Name |
1-(2-butoxypropan-2-yloxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-5-7-9-12-11(3,4)13-10-8-6-2/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBFTMAIVDLZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C)(C)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059709 | |
| Record name | Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141-72-0 | |
| Record name | 1,1′-[(1-Methylethylidene)bis(oxy)]bis[butane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dibutoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dibutoxypropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[isopropylidenebis(oxy)]dibutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIBUTOXYPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LRS8R1O85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)

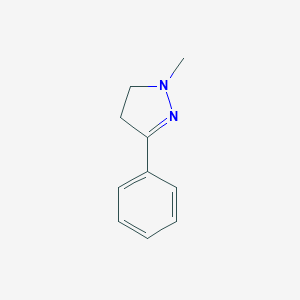

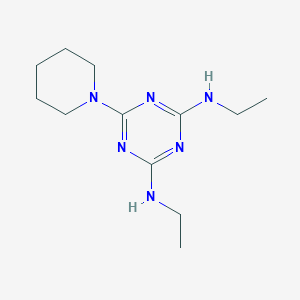
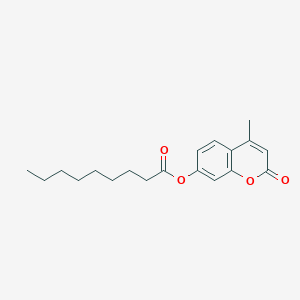
![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)


